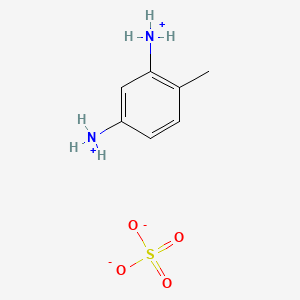

Toluene-2,4-diammonium sulphate

描述

Contextualization of Aromatic Diammonium Salts in Contemporary Chemical Research

Aromatic diammonium salts, as a class of compounds, are gaining increasing attention in contemporary chemical research, particularly in the realm of materials science. These salts, characterized by an aromatic core functionalized with two ammonium (B1175870) groups, serve as versatile building blocks in the construction of advanced materials. A notable example is their use as spacer cations in the formation of 2D and 3D hybrid halide perovskites for applications in solar cells. The incorporation of diammonium cations has been shown to enhance the photothermal stability of these materials, a critical factor for the longevity and efficiency of perovskite-based devices. The interaction between the ammonium groups and the inorganic framework of these materials influences their structural and optical properties. Research in this area is active, with ongoing efforts to understand how the structure of the aromatic diammonium salt affects the properties of the resulting materials.

Historical Trajectories and Foundational Academic Studies of Toluene-2,4-diammonium Sulphate

The history of this compound is fundamentally tied to the synthesis and study of its parent amine, 2,4-toluenediamine. One of the foundational methods for the preparation of 2,4-diaminotoluene (B122806) involves the reduction of 2,4-dinitrotoluene (B133949). A well-documented laboratory-scale synthesis involves the reduction of 2,4-dinitrotoluene using iron powder and a small amount of hydrochloric acid in an ethanol-water mixture. orgsyn.org In this process, after the reduction is complete, the resulting 2,4-diaminotoluene is not isolated directly but is converted to its more stable and easily handled sulfate (B86663) salt. This is achieved by filtering off the iron sludge and treating the filtrate with sulfuric acid, which causes the this compound to precipitate as a solid. orgsyn.org This historical method highlights a primary role of the sulphate salt: to serve as a stable, isolable form of the otherwise less stable free amine.

The following table summarizes the key reactants and conditions for a typical laboratory synthesis of this compound:

| Reactant/Reagent | Role | Typical Amount (per 0.25 mole of 2,4-dinitrotoluene) |

| 2,4-Dinitrotoluene | Starting Material | 45.5 g |

| Iron Powder | Reducing Agent | 85 g |

| 50% Ethyl Alcohol | Solvent | 100 cc |

| Concentrated Hydrochloric Acid | Catalyst | 5.2 cc |

| 6 N Sulfuric Acid | Salt Formation | 84 cc |

This synthesis yields the normal sulfate of 2,4-diaminotoluene, which can then be used in subsequent reactions or stored. orgsyn.org

Methodological Frameworks and Research Imperatives for this compound Investigations

The investigation of this compound and related compounds relies on a suite of well-established analytical techniques. Given that the salt readily converts to the free amine, many of the methodologies are focused on the detection and quantification of 2,4-toluenediamine.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of toluenediamines. nih.govgoogle.com For HPLC analysis, various detectors can be employed, including diode array detectors. nih.gov In GC, derivatization is often necessary to improve the volatility and thermal stability of the analyte. For instance, the diamine can be reacted with agents like heptafluorobutyric anhydride (B1165640) to form a more volatile derivative suitable for GC-Mass Spectrometry (GC-MS) analysis. researchgate.net

Spectroscopic Methods: Spectroscopic techniques are crucial for the structural characterization of this compound and its parent amine. While specific spectroscopic data for the diammonium sulphate salt is not extensively published, the characterization would typically involve:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the ammonium groups, the sulphate counter-ion, and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the organic cation, confirming the positions of the methyl and ammonium groups on the toluene (B28343) ring.

UV-Visible Spectroscopy: To study the electronic transitions within the aromatic system.

The primary research imperative for this compound is often linked to its role as a precursor. For example, 2,4-toluenediamine is a key raw material for the production of toluene diisocyanate (TDI), a monomer used in the manufacture of polyurethanes. wikipedia.org Therefore, analytical methods for the accurate quantification of the diamine, often starting from the more stable sulphate salt, are of significant industrial importance.

The following table provides an overview of analytical methods used for the investigation of toluenediamines:

| Analytical Technique | Purpose | Key Aspects |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Separation | Can be used with various detectors like diode array. nih.gov |

| Gas Chromatography (GC) | Quantification and Separation | Often requires derivatization of the amine. google.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Provides structural information and high sensitivity. researchgate.net |

| Thin-Layer Chromatography (TLC) | Qualitative Analysis and Separation | A simpler chromatographic method for monitoring reactions. google.com |

属性

IUPAC Name |

(3-azaniumyl-4-methylphenyl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZJQBOBCRXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65321-67-7 | |

| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65321-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-36-6, 65321-67-7 | |

| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-2,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization

Pathways for the Synthesis of Toluene-2,4-diammonium Sulphate

The primary route to this compound involves the reduction of 2,4-dinitrotoluene (B133949). orgsyn.orgwikipedia.org This transformation is a cornerstone of its industrial production. A common laboratory method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, to facilitate the reduction. orgsyn.org The resulting 2,4-diaminotoluene (B122806) is then treated with sulfuric acid to precipitate the diammonium sulphate salt. orgsyn.org

An alternative and widely used industrial method is the catalytic hydrogenation of 2,4-dinitrotoluene. wikipedia.org This process typically employs a nickel catalyst to achieve the reduction. wikipedia.org

Explorations of Novel Catalytic Systems in Synthesis

Research into more efficient and environmentally benign catalytic systems is ongoing. While traditional methods rely on catalysts like iron and nickel, advancements are being made in the development of novel catalysts. For instance, palladium on carbon (Pd/C) and Raney Nickel have been explored for the reductive hydrogenolysis of related azo compounds, which can be intermediates in alternative synthetic pathways. google.comgoogle.com The use of these catalysts can offer advantages in terms of reaction conditions and yields. google.comgoogle.com

Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles stabilized by sulfonamide ligands, showcases the move towards reusable and efficient catalytic systems. researchgate.net These catalysts can be easily separated from the reaction mixture, simplifying the purification process and reducing waste. researchgate.net Zeolite-based catalysts are also being investigated for related amine alkylations, demonstrating the potential for shape-selective and acid-catalyzed transformations in this area of chemistry. advanceseng.com

Principles of Sustainable Chemistry in Synthetic Route Optimization

The principles of green and sustainable chemistry are increasingly influencing the synthesis of this compound and related compounds. A key focus is the reduction of waste and the use of less hazardous reagents. researchgate.nettext2fa.ir The catalytic hydrogenation route is generally considered more environmentally friendly than methods that produce significant amounts of iron sludge. wikipedia.org

Efforts to improve sustainability include the development of processes that minimize solvent use and allow for catalyst recycling. researchgate.nettext2fa.ir The use of water as a solvent, where possible, is a significant step towards greener synthesis. google.com Additionally, research into alternative reaction pathways that have higher atom economy is a central theme in making the production of such chemicals more sustainable. researchgate.net For example, processes that avoid the use of chlorine and reduce wastewater generation are being actively pursued for similar aromatic amines. epa.gov

Functionalization and Chemical Modification Strategies

The chemical reactivity of this compound, or more commonly its free base form, 2,4-diaminotoluene, allows for a variety of functionalization and modification strategies.

Regioselective Transformations of the Toluene (B28343) Moiety

The toluene ring in 2,4-diaminotoluene is activated towards electrophilic substitution due to the presence of the two amino groups. This allows for various transformations, though controlling the regioselectivity can be a challenge. Functionalization can occur at the positions ortho and para to the amino groups.

Visible-light-mediated organocatalysis has emerged as a method for the C-H functionalization of toluene derivatives, offering a pathway to introduce new carbon-carbon bonds. researchgate.net While not specific to this compound itself, these methods highlight the potential for direct functionalization of the toluene ring under mild conditions. researchgate.net

Mechanistic Investigations of Amine Group Derivatization Reactions

The two amino groups of 2,4-diaminotoluene are the primary sites for derivatization. These reactions are fundamental to its use as a chemical intermediate.

One of the most significant reactions is the phosgenation of 2,4-diaminotoluene to produce toluene diisocyanate (TDI), a key monomer for polyurethanes. wikipedia.orgmdpi.com Theoretical studies have investigated the reaction mechanism, suggesting that the process can proceed through different pathways, including "stepwise phosgenations" and "phosgenations first" mechanisms. mdpi.com

The amino groups can also undergo N-acetylation. nih.gov Studies on the biotransformation of 2,4-toluenediamine have shown that mono-N-acetylation is a primary metabolic pathway. nih.gov Chemical N-acetylation can also be achieved using reagents like acetic anhydride (B1165640). nih.gov

Furthermore, the amino groups can be alkylated. For example, the ethylation of 2,4-toluenediamine can be catalyzed by acidic zeolites to produce diethyl toluene diamine. advanceseng.com The derivatization of amino acids for analysis often involves reactions of the amine groups to increase volatility and improve chromatographic separation, a principle that can be applied to the derivatization of 2,4-diaminotoluene. mdpi.com

Precursor Utility in Complex Molecular Architecture Synthesis

This compound, through its free base 2,4-diaminotoluene, serves as a valuable precursor in the synthesis of more complex molecules.

Its primary application is in the production of toluene diisocyanate (TDI), which is a fundamental building block for polyurethanes. wikipedia.orgepa.gov The reaction of TDI with polyols leads to the formation of a wide range of polyurethane products.

Beyond polyurethanes, 2,4-diaminotoluene is used in the synthesis of various dyes. wikipedia.orgepa.gov For example, its reaction with benzenediazonium (B1195382) chloride yields the azo dye Basic Orange 1. wikipedia.org Condensation with acetaldehyde (B116499) produces the acridine (B1665455) dye Basic Yellow 9. wikipedia.org It is also used to prepare dyes for leather and furs. epa.gov

The diamine functionality also allows it to be a precursor for heterocyclic compounds. epa.gov Additionally, it has been used to enhance the thermal stability of polyamides and in the preparation of impact-resistant resins and polyimides with superior wire-coating properties. epa.gov

Table of Synthetic Parameters for this compound

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 2,4-Dinitrotoluene | orgsyn.org |

| Reducing Agent | Iron powder | orgsyn.org |

| Catalyst (Alternative) | Nickel, Pd/C, Raney Nickel | wikipedia.orggoogle.comgoogle.com |

| Acid | Hydrochloric Acid (for iron reduction) | orgsyn.org |

| Final Reagent | Sulfuric Acid | orgsyn.org |

| Product | this compound | orgsyn.org |

Table of Compounds Mentioned | Compound Name | | | :--- | | this compound | | 2,4-Dinitrotoluene | | 2,4-Diaminotoluene | | Sulfuric Acid | | Hydrochloric Acid | | Iron | | Nickel | | Palladium on Carbon (Pd/C) | | Raney Nickel | | Toluene diisocyanate (TDI) | | Basic Orange 1 | | Basic Yellow 9 | | Acetaldehyde | | Diethyl toluene diamine | | Acetic Anhydride | | Benzenediazonium chloride |

Oligomerization and Polymerization Studies

The transformation of 2,4-diaminotoluene, derived from its sulphate salt, into polymeric structures is a cornerstone of industrial polymer chemistry. The primary routes involve its conversion to highly reactive intermediates that undergo polyaddition or polycondensation reactions.

Polyurethane Formation:

A major industrial application of 2,4-diaminotoluene is in the production of polyurethanes. wikipedia.orgnih.gov The process begins with the conversion of 2,4-diaminotoluene (TDA) to 2,4-toluene diisocyanate (TDI) via phosgenation. wikipedia.org This step transforms the amine functionalities into highly reactive isocyanate groups.

The resulting TDI is a versatile monomer used to synthesize a wide array of polyurethane products. wikipedia.org The polymerization occurs through a polyaddition reaction between TDI and a polyol (a molecule with multiple hydroxyl groups). l-i.co.ukchinapolyparts.com The isocyanate groups of TDI react with the hydroxyl groups of the polyol to form the characteristic carbamate (B1207046) (urethane) linkages, which define the backbone of the polyurethane polymer. wikipedia.org

The general chemical structure of the polyurethane formed from 2,4-TDI and a simple diol, such as ethane-1,2-diol, is a linear polymer. essentialchemicalindustry.org The structure of the repeating unit is characterized by the rigid aromatic toluene ring from TDI and the flexible aliphatic chain from the polyol, connected by urethane (B1682113) bonds. The properties of the resulting polyurethane can be tailored by varying the structure of the polyol. l-i.co.ukessentialchemicalindustry.org For instance, using polyols with more than two hydroxyl groups leads to cross-linking, creating rigid thermosetting polymers. essentialchemicalindustry.org

Polyamide Formation:

Beyond polyurethanes, 2,4-diaminotoluene is a suitable monomer for the synthesis of polyamides, a class of polymers characterized by amide linkages (-CO-NH-). savemyexams.comstudymind.co.uklibretexts.org In this condensation polymerization, TDA reacts with a dicarboxylic acid or, more reactively, a dicarboxylic acid chloride. savemyexams.comchemguide.co.uk

The reaction involves the nucleophilic attack of the amino groups of TDA on the carbonyl carbon of the dicarboxylic acid derivative. A small molecule, typically water (when using a dicarboxylic acid) or hydrogen chloride (when using a diacyl chloride), is eliminated during the formation of each amide bond. chemguide.co.uk This process results in a polymer chain with alternating aromatic diamine and aliphatic or aromatic diacid units. The presence of the rigid toluene ring and the strong hydrogen bonding between amide groups in adjacent polymer chains can impart high thermal stability and mechanical strength to the material, similar to other aramids like Kevlar. studymind.co.ukchemguide.co.uk

Integration into Heterocyclic Ring Systems

The diamine functionality of 2,4-diaminotoluene provides a reactive platform for constructing various heterocyclic compounds. A notable example is the synthesis of acridine dyes.

Acridine Dye Synthesis:

The condensation of 2,4-diaminotoluene with acetaldehyde is a well-established method for producing the acridine dye known as C.I. Basic Yellow 9. wikipedia.org This reaction proceeds through the formation of Schiff base intermediates followed by an acid-catalyzed cyclization and subsequent oxidation to form the stable, aromatic acridine core.

The reaction mechanism involves the initial reaction of the more reactive amino group at the 4-position with acetaldehyde, followed by a second condensation with the amino group at the 2-position of another TDA molecule. The resulting intermediate then undergoes intramolecular cyclization, eliminating ammonia. The final step is an oxidation reaction that aromatizes the central ring, yielding the planar, conjugated acridine structure responsible for its characteristic color. The resulting dye, Basic Yellow 9, incorporates the toluene-derived framework into its larger heterocyclic system.

Structural Elucidation and Solid State Chemistry

Advanced Crystallographic Characterization

Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For Toluene-2,4-diammonium sulphate, this involves understanding not only its basic crystal structure but also the potential for structural variations.

Polymorphism, the existence of a compound in multiple crystalline forms, and pseudopolymorphism, the incorporation of solvent molecules to form solvates or hydrates, are critical considerations in materials science. While the parent molecule, Toluene-2,4-diamine, has been studied, specific research into the polymorphic and pseudopolymorphic behavior of this compound is not extensively documented in publicly available literature.

The formation of the diammonium salt by reacting Toluene-2,4-diamine with sulphuric acid introduces strong ionic interactions and hydrogen bonding capabilities that dictate the crystal packing. The potential for polymorphism would arise from different packing efficiencies and hydrogen-bonding networks between the Toluene-2,4-diammonium cations and sulphate anions.

Pseudopolymorphism is also a significant possibility, especially if the compound is crystallized from aqueous solutions, which could lead to the formation of hydrates. The inclusion of water molecules would likely alter the crystal structure by participating in the hydrogen-bonding network. A systematic screening for polymorphs and pseudopolymorphs would typically involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and evaporation rates) and subsequent analysis by techniques such as X-ray Powder Diffraction (XRPD) to identify distinct crystalline phases.

Crystal engineering focuses on the design of crystalline solids by controlling intermolecular interactions. In this compound, the supramolecular assembly is primarily governed by strong, charge-assisted hydrogen bonds. The two ammonium (B1175870) groups on the cation are potent hydrogen-bond donors, while the sulphate anion is an effective acceptor.

Detailed Spectroscopic Analysis for Electronic and Vibrational Insights

Spectroscopic techniques are invaluable for probing the electronic and vibrational properties of a compound, offering complementary information to crystallographic data.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the local environments of atoms in solid materials. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C ssNMR can distinguish the different carbon atoms in the Toluene-2,4-diammonium cation. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the ammonium substituents and the crystal packing. The appearance of more peaks than expected for a single molecule can indicate the presence of crystallographically inequivalent molecules in the unit cell.

Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound

¹⁵N ssNMR would directly probe the nitrogen atoms, confirming their protonation state and providing details about their hydrogen-bonding environment, which can be crucial for distinguishing between different polymorphs.

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule and are highly sensitive to bond types and intermolecular interactions.

In the IR spectrum of this compound, the N⁺-H stretching vibrations of the ammonium groups are expected to produce a broad and strong absorption band between 3200 and 2800 cm⁻¹, characteristic of strong hydrogen bonding. The sulphate anion would show strong absorptions for its asymmetric stretching modes.

The Raman spectrum would offer complementary data. A particularly strong and sharp peak for the symmetric stretching mode of the sulphate anion is expected around 980 cm⁻¹, serving as a clear diagnostic marker for the presence of the sulphate ion.

Hypothetical Vibrational Frequencies for this compound

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is held together by a complex network of intermolecular interactions, dominated by strong charge-assisted N⁺-H···O hydrogen bonds between the ammonium groups and the sulphate anions. A definitive analysis of this network would require high-quality single-crystal X-ray or neutron diffraction data to precisely locate the hydrogen atoms.

Reactivity and Reaction Mechanisms

Elucidation of Fundamental Reaction Pathways

The fundamental reaction pathways of toluene-2,4-diammonium sulphate are centered around the reactivity of the aromatic ring and the amino substituents. These pathways are critical in its application as an intermediate in the synthesis of various organic compounds, including dyes and polymers. industrialchemicals.gov.auwikipedia.org

Kinetic and Thermodynamic Parameters of Key Chemical Transformations

Detailed kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly available literature. However, insights can be drawn from related reactions involving similar aromatic amines. For instance, in electrophilic aromatic substitution reactions, the rate and outcome are governed by the stability of the intermediate carbocation (the arenium ion). libretexts.org

The sulfonation of toluene (B28343), a related parent compound, demonstrates the interplay between kinetic and thermodynamic control. At lower temperatures (0 °C), the reaction is under kinetic control, favoring the formation of ortho and para isomers. As the temperature increases to 100 °C, the reaction shifts to thermodynamic control, leading to a higher proportion of the more stable para isomer. vaia.com This principle suggests that temperature would be a critical parameter in controlling the products of reactions involving this compound.

Table 1: Product Ratios in the Sulfonation of Toluene at Different Temperatures vaia.com

| Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) |

| 0 | 43 | 53 |

| 100 | 13 | 79 |

This table illustrates the effect of temperature on the distribution of isomers in the sulfonation of toluene, a reaction analogous to potential reactions of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution: The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two amino groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgcerritos.edu Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org

The mechanism for these reactions typically involves three steps:

Generation of the electrophile: Often requiring a catalyst, this step produces a highly reactive species. For example, in nitration, sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺) from nitric acid. cerritos.edumasterorganicchemistry.com

Attack of the aromatic ring: The electron-rich π system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

The presence of the methyl group on the toluene backbone also influences the reactivity, further activating the ring. cerritos.edu The amino groups, being stronger activators, would be the dominant directing influence.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the unmodified ring of this compound is generally difficult as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this compound.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the oxidation of the amino groups. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored products. echemi.com The parent compound, 2,4-diaminotoluene (B122806), readily oxidizes in neutral or alkaline solutions, resulting in the formation of dark-colored products. echemi.com This reactivity is a key aspect of its use in the production of certain dyes. wikipedia.org

The oxidation process can be complex, leading to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of quinone-like structures or polymeric materials. The reaction with oxidants can also present a fire and explosion hazard. echemi.com

Mechanistic Chemistry of Chromophore Formation (e.g., Azo Coupling Reactions)

This compound is a key precursor in the synthesis of azo dyes. The formation of these chromophores involves a critical reaction known as azo coupling. wikipedia.org In this reaction, a diazonium salt, typically formed by the diazotization of a primary aromatic amine, acts as an electrophile and reacts with an activated aromatic ring, the coupling component.

In the context of this compound, the amino groups can be diazotized by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt can then couple with another molecule of an activated aromatic compound.

Alternatively, and more commonly, the highly activated ring of this compound itself can act as the coupling component, reacting with a diazonium salt. For example, the reaction of 2,4-diaminotoluene with benzenediazonium (B1195382) chloride yields the cationic azo dye Basic Orange 1. wikipedia.org The coupling typically occurs at the position para to one of the amino groups, which is highly activated.

The condensation of 2,4-diaminotoluene with acetaldehyde (B116499) is another pathway to chromophore formation, leading to the acridine (B1665455) dye known as Basic Yellow 9. wikipedia.org This demonstrates that the reactivity of the amino groups and the aromatic ring can be harnessed through different chemical pathways to generate colored compounds.

Computational and Theoretical Chemistry

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, which in turn govern their reactivity and spectroscopic behavior. For toluene-2,4-diammonium sulphate, such investigations would focus on the electronic structure of the toluene-2,4-diammonium cation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's nucleophilic and electrophilic sites, respectively.

For instance, DFT studies on 2A4NT and 2A5NT have determined their HOMO-LUMO energy gaps to be 3.35 eV and 3.41 eV, respectively. researchgate.net These values suggest a moderate level of reactivity. In the case of this compound, the protonation of the amino groups to form ammonium (B1175870) groups would significantly lower the energy of the HOMO, as the lone pairs on the nitrogen atoms would be engaged in bonding with protons. This would likely lead to a larger HOMO-LUMO gap compared to the unprotonated TDA, suggesting increased stability and reduced nucleophilicity. The electron-withdrawing nature of the -NH3+ groups would also lower the LUMO energy, potentially increasing the cation's susceptibility to nucleophilic attack compared to toluene (B28343) itself.

Table 1: Frontier Molecular Orbital Energies for Related Toluene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-4-nitrotoluene (2A4NT) | -8.91416 | -5.56254 | 3.35162 |

| 2-Amino-5-nitrotoluene (2A5NT) | -8.77457 | -5.35682 | 3.41775 |

Data sourced from a computational study on aminonitrotoluenes, which serve as models for understanding the electronic properties of substituted toluenes. researchgate.net

Quantum chemical methods can precisely calculate the distribution of electron density within a molecule, which is crucial for understanding intermolecular interactions and reactivity. Mulliken and Natural Bond Orbital (NBO) analyses are common techniques used to assign partial charges to each atom.

In this compound, the positive charges would be predominantly localized on the two ammonium groups. The exact charge distribution would influence the molecule's interaction with the sulphate counter-ion and with solvent molecules. The protonation of the two amino groups of TDA is a key aspect of its chemistry in acidic media. Computational chemistry can be employed to calculate the proton affinity of each amino group, thereby predicting the pKa values and the equilibrium between the unprotonated, monoprotonated, and diprotonated forms. The relative basicity of the two amino groups in TDA, one ortho and one para to the methyl group, can be rationalized through computational analysis of the charge distribution and the stability of the resulting conjugate acids.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules and their interactions with the surrounding environment over time. mdpi.com This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and binding events. nih.govnih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: The rotational barriers around the C-N bonds and the C-C bond of the methyl group can be investigated to identify the most stable conformations of the toluene-2,4-diammonium cation.

Study Ion Pairing: The interactions between the toluene-2,4-diammonium cation and the sulphate anion can be simulated to understand the nature and strength of their association in the solid state and in solution. This would involve analyzing the radial distribution functions and the interaction energies between the ions.

Investigate Solvation: MD simulations can model the hydration shell around the toluene-2,4-diammonium cation and the sulphate anion, providing insights into how water molecules are organized and how they mediate the interactions between the ions.

While specific MD studies on this compound are not documented in the searched literature, the methodology is well-established for studying a wide range of chemical and biological systems, from simple ions to complex proteins. mdpi.commdpi.com

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. A notable example that provides insight into the reactivity of the unprotonated form, 2,4-toluenediamine (TDA), is its phosgenation to produce toluene-2,4-diisocyanate (TDI). mdpi.com

A theoretical study on this reaction using G3MP2B3 model chemistry has explored various reaction pathways. mdpi.com The investigation revealed two primary mechanisms: "stepwise phosgenations" and "phosgenations first." mdpi.com In the "stepwise" mechanism, one amino group is converted to an isocyanate group before the second one reacts. In the "phosgenations first" mechanism, both amino groups first react with phosgene (B1210022) to form carbamic chloride intermediates, which then eliminate HCl to form the diisocyanate. mdpi.com

The calculations showed that the "phosgenations first" mechanisms are energetically more favorable. mdpi.com Furthermore, the study identified the rate-limiting steps and the effect of the solvent on the reaction barriers. The activation barriers were found to be significantly lower in the presence of a solvent like o-dichlorobenzene compared to the gas phase. mdpi.com

Table 2: Calculated Gas-Phase Reaction Enthalpies for the Phosgenation of 2,4-Toluenediamine (TDA)

| Reaction Step | Description | ΔH⁰ (kJ/mol) |

|---|---|---|

| Step 1 (Pathway 1) | First phosgene addition and HCl elimination | -67.8 |

| Step 2 (Pathway 1) | Second phosgene addition and HCl elimination | -13.6 |

| Overall Reaction | TDA + 2COCl₂ → TDI + 4HCl | -81.4 |

The characterization of transition state structures is a critical component of such studies, providing a detailed picture of the bond-breaking and bond-forming processes at the molecular level. These computational insights are invaluable for optimizing industrial processes and understanding the fundamental reactivity of the molecule.

Advanced Applications in Chemical Research Excluding Prohibited Categories

Fundamental Chemical Principles of Corrosion Inhibition

Corrosion inhibitors are chemical substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. Organic compounds containing heteroatoms such as nitrogen, sulfur, oxygen, and phosphorus, as well as those with aromatic rings or multiple bonds, are often effective corrosion inhibitors. researchgate.net Their mechanism of action typically involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption can be physical (electrostatic) or chemical (chemisorption), involving the sharing of electrons between the inhibitor molecules and the metal's d-orbitals. researchgate.net

Table 1: General Principles of Corrosion Inhibition by Organic Compounds

| Mechanism | Description | Relevant Functional Groups |

| Adsorption | Inhibitor molecules accumulate on the metal surface, creating a barrier. | Amino groups (-NH2), Thiol groups (-SH), Hydroxyl groups (-OH), Aromatic rings |

| Film Formation | A stable, thin protective layer is formed, preventing contact with the corrosive agent. | Long-chain hydrocarbons, compounds with multiple heteroatoms |

| Complex Formation | Inhibitor molecules form a complex with metal ions, passivating the surface. | Groups with lone pair electrons (N, S, O, P) |

This table represents general principles and is not based on specific research for Toluene-2,4-diammonium sulphate.

Chemical Sensing Mechanisms and Novel Chemo-responsive Systems

A review article has pointed to Toluene-2,4-diamine (TDA) in the context of developing biosensors for various amines. nih.gov However, this review focuses on the carcinogenicity, analysis, and biodegradation of TDA and only broadly discusses its potential use in sensor development without providing specific details on the mechanisms or the use of the sulphate salt. nih.gov

Chemo-responsive systems are materials that change one or more of their physical or chemical properties in response to a specific chemical stimulus. The development of such systems often relies on molecules that can undergo a measurable change (e.g., color, fluorescence) upon interaction with an analyte. While the amino groups on the toluene (B28343) diamine structure could potentially interact with various analytes through hydrogen bonding or chemical reaction, there is no specific research available that demonstrates the application of this compound in the design of novel chemo-responsive systems or details its chemical sensing mechanisms.

Advanced Analytical Methodologies for Complex Systems

Development of High-Resolution Chromatographic and Electrophoretic Techniques

High-resolution chromatography is the cornerstone for the analysis of Toluene-2,4-diammonium sulphate and its related isomers. The structural similarity between isomers, such as 2,4- and 2,6-toluenediamine (TDA), demands highly efficient separation methods for accurate quantification and purity assessment.

The separation and quantification of toluenediamine isomers, the core components of this compound, are most commonly achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In HPLC, normal-phase chromatography has been demonstrated to effectively resolve 2,4- and 2,6-diaminotoluene. One method utilized an acetonitrile-water-saturated chloroform (B151607) (8:2, v/v) elution solvent, which allowed for the separation of sharp peaks corresponding to each isomer in under three minutes, with detection by ultraviolet (UV) absorbance at 250 nm. nih.gov This method showed a linear relationship between peak height and the amount injected over a range of 0.025-2 micrograms for both isomers, with a sensitive detection limit of 1-2 nanograms. nih.gov Another HPLC method, developed for determining TDA in workplace air, involves derivatization with 3,5-dinitrobenzoyl chloride followed by analysis using a diode array detector. nih.gov

Gas chromatography, particularly with high-resolution capillary columns, is also a powerful tool for isomer quantification. A GC method using a megabore column and a Flame Ionization Detector (FID) has been successfully developed to quantify the 2,4 and 2,6 isomers of the related compound toluene (B28343) diisocyanate (TDI). scribd.com The accuracy for the 2,4-isomer was reported to be 96%. scribd.com For TDA analysis, GC methods often involve derivatization to improve volatility and thermal stability. Techniques include the formation of bis(heptafluorobutyryl)amides or bis(pentafluoropropionyl)amides prior to injection. cdc.gov

Table 1: High-Resolution Chromatographic Methods for Toluenediamine Isomer Separation

| Technique | Column Details | Mobile Phase / Carrier Gas | Detector | Key Findings & Application | Reference |

|---|---|---|---|---|---|

| HPLC | Normal-Phase | Acetonitrile-water-saturated chloroform (8:2, v/v) | UV (250 nm) | Rapid resolution (3 min) of 2,4- and 2,6-TDA. LOD: 1-2 ng. | nih.gov |

| HPLC | Not specified | Acetonitrile | Diode Array Detector | Determination of 2,4- and 2,6-TDA after derivatization. LOD: ~52 ng/ml. | nih.gov |

| GC | Megabore | Not specified | Flame Ionization Detector (FID) | Quantification of 2,4- and 2,6-TDI isomers with high accuracy (96% for 2,4-TDI). | scribd.com |

| HPLC | Octadecylsilylated silica (B1680970) (C18), 5-μm | Programmed; sodium acetate (B1210297) in acetonitrile/water (pH 6.0) | UV | Simultaneous determination of 2,4- and 2,6-TDA and TDI in air samples. LOD: 0.1 µg per sample. | cdc.govwikisource.org |

Assessing the purity of this compound in reaction mixtures is critical for quality control in industrial synthesis. Commercial toluenediamine, used to produce TDI, often contains up to 20% of the 2,6-isomer, highlighting the need for robust purity checks. wikipedia.org

Chromatographic methods are the primary means for purity assessment. By separating the main component from impurities and by-products, these techniques allow for their identification and quantification. In the synthesis of this compound, which may originate from the reduction of 2,4-dinitrotoluene (B133949), residual starting material or the presence of other isomers like 2,6-TDA are common impurities. wikipedia.org

HPLC methods, such as those used for isomer separation, can simultaneously quantify the main peak (Toluene-2,4-diamine) against other peaks representing impurities. nih.gov The European Commission reported on a 50% aqueous solution of toluene-2,5-diamine that was found to have over 99% purity by HPLC analysis. nih.gov Similarly, methods for analyzing TDA in biological samples, which require extracting the analyte from a complex matrix, demonstrate the power of chromatography to isolate the target compound for purity evaluation. For instance, quantitative recovery of 2,4-diaminotoluene (B122806) from spiked urine and plasma has been achieved by extraction with methylene (B1212753) chloride followed by HPLC analysis. nih.gov The presence of any interfering substance, such as m-phenylenediamine (B132917) which can interfere with the determination of 2,4-toluenediamine, must also be considered and resolved by the chosen chromatographic method. cdc.govwikisource.org

Mass Spectrometric Approaches for Mechanistic Insights and Trace Analysis in Chemical Studies

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both high sensitivity for trace analysis and structural information for mechanistic studies. Due to the nature of the compound, analysis is typically performed on the Toluenediamine (TDA) component.

For trace analysis, MS detectors, especially when coupled with a chromatographic inlet, offer significantly lower detection limits than UV or FID detectors. A GC-MS method was developed for the sensitive determination of TDA in urine as a biomarker for exposure to toluene-diisocyanate (TDI). nih.gov In this method, urine samples undergo acid hydrolysis to free the TDA, which is then extracted and derivatized with heptafluorobutyric anhydride (B1165640) before GC-MS analysis. nih.gov This derivatization step enhances the volatility and chromatographic behavior of the TDA isomers, allowing for their simple and rapid determination within 7 minutes. nih.gov The sensitivity of such methods is crucial for biological monitoring where analyte concentrations are exceedingly low. nih.gov

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, creating a "fingerprint" mass spectrum that can be used for definitive identification. The NIST database contains a reference mass spectrum for the related compound 2,4-Toluene diisocyanate, which can be useful for structural comparison and identification of synthetic precursors or by-products. nist.gov By studying the mass-to-charge ratio of the parent ion and its fragments, insights into the molecule's structure and chemical bonds can be gained.

Integration of Hyphenated Techniques for Reaction Monitoring and Structural Confirmation

The integration of chromatography with mass spectrometry, known as hyphenated techniques, provides a powerful combination of separation and detection capabilities. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are preeminent methods for reaction monitoring and definitive structural confirmation of this compound and related compounds.

GC-MS combines the high-resolution separation of GC with the sensitive and specific detection of MS. It is a method of choice for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. The application of GC-MS to determine TDA levels in urine for monitoring workers exposed to TDI showcases its utility. nih.gov The technique allows for the clear separation of 2,4-TDA and 2,6-TDA derivatives and their subsequent confirmation and quantification by the mass spectrometer, even when the 2,4-isomer is present at levels less than one-tenth of the 2,6-isomer. nih.gov

For less volatile or thermally labile compounds, LC-MS is the preferred technique. A study on the stability of isocyanate patch-test preparations used liquid chromatography-mass spectrometry to determine the concentration of the active isocyanate derivative. nih.gov A highly sensitive method using HPLC coupled with tandem mass spectrometry (MS-MS) and a collision-induced spray (CIS) source was developed for the ultratrace analysis of unreacted 2,4-TDI and 2,6-TDI in foams. researchgate.net This HPLC-CIS-MS-MS method was over 100 times more sensitive than other methods, achieving limits of detection (LOD) as low as 0.078 ng/g for 2,4-TDI in a foam sample. researchgate.net Such hyphenated techniques are ideal for monitoring the final stages of a reaction, confirming the identity of the product, and quantifying residual reactants or impurities at trace levels.

Table 2: Mass Spectrometric and Hyphenated Techniques for Toluenediamine Analysis

| Technique | Sample Preparation / Derivatization | Key Instrumental Parameters | Application | Reference |

|---|---|---|---|---|

| GC-MS | Acid hydrolysis of urine, extraction with dichloromethane, derivatization with heptafluorobutyric anhydride. | Not specified | Biological monitoring of TDA isomers; Trace analysis. | nih.gov |

| LC-MS | Derivatization with dibutylamine. | Not specified | Quantification of isocyanates in petrolatum preparations for stability testing. | nih.gov |

| HPLC-CIS-MS/MS | Extraction from foam, derivatization with 1-(2-methoxyphenyl)piperazine (B120316) (MOPIP). | Collision-Induced Spray (CIS) source, tandem mass spectrometry (MS/MS). | Ultra-trace quantification of residual TDI monomers in polyurethane foams. | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Toluene-2,4-diamine (2,4-TDA) |

| Toluene-2,6-diamine (2,6-TDA) |

| Toluene-2,5-diamine |

| Toluene-3,4-diamine |

| Toluene-2,4-diisocyanate (2,4-TDI) |

| Toluene-2,6-diisocyanate (2,6-TDI) |

| 2,4-dinitrotoluene |

| 3,5-dinitrobenzoyl chloride |

| Acetonitrile |

| Chloroform |

| Methylene chloride |

| m-Phenylenediamine |

| Heptafluorobutyric anhydride |

| Pentafluoropropionic anhydride |

| 1-(2-methoxyphenyl)piperazine (MOPIP) |

| Dibutylamine |

Future Research Directions and Unexplored Avenues

Integration with Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of Toluene-2,4-diammonium sulphate, featuring both protonated amine groups and a sulphate counter-ion, makes it an ideal candidate for exploration within the realm of supramolecular chemistry. The ammonium (B1175870) groups can act as hydrogen bond donors, while the sulphate anion serves as a multivalent hydrogen bond acceptor. This inherent donor-acceptor capability is a cornerstone of supramolecular self-assembly.

Future research could focus on the controlled self-assembly of this compound into well-defined nanostructures. The primary amide, a related functional group, is known to form two-dimensional hydrogen-bonded networks due to its dual hydrogen donor and acceptor sites. rsc.org Similarly, the ammonium sulphate salt pairing in this compound could direct the formation of ordered crystalline lattices or layered supramolecular architectures. nih.govscispace.comresearchgate.net The aromatic toluene (B28343) ring can further participate in π-π stacking interactions, adding another dimension of control over the self-assembly process. researchgate.net

Studies on analogous systems, such as those involving diammoniumdiphenylsulfone cations, have demonstrated the formation of layered organic-inorganic hybrid materials with distinct physico-chemical properties. nih.govscispace.comresearchgate.net By systematically varying experimental conditions such as solvent polarity, temperature, and concentration, it may be possible to guide the self-assembly of this compound into predictable and functional supramolecular structures. The resulting materials could find applications in areas such as molecular recognition, catalysis, and the development of novel crystalline materials. The investigation of its self-assembly with other molecules, like cyclodextrins or crown ethers, could also lead to the creation of novel host-guest complexes with tailored properties.

Exploration of this compound in Photo-responsive Systems

The aromatic nature of the toluene ring in this compound opens up possibilities for its use in photo-responsive systems. Aromatic amines are known to be key components in many photo-active molecules. researchgate.net While this compound itself is not photochromic, it can be chemically modified to incorporate photo-responsive units, such as azobenzene (B91143). Azobenzene-containing molecules can undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths, leading to significant changes in their shape and polarity. rsc.org

Future research could involve the synthesis of derivatives of this compound where the aromatic ring is functionalized with a photo-switchable group. The self-assembly of these modified molecules could then be controlled by light, allowing for the dynamic and reversible formation and disruption of supramolecular structures. Such photo-responsive materials could have applications in areas like light-controlled drug delivery, data storage, and the development of "smart" materials that can change their properties on demand. The synthesis of photo-responsive azobenzene molecules has been shown to be achievable and their integration into systems can control properties like foam stability. rsc.org

Furthermore, the interaction of this compound with photo-active nanomaterials, such as quantum dots, could be explored. The aromatic diamine could act as a surface ligand, influencing the photophysical properties of the quantum dots or facilitating energy or electron transfer processes.

Synergistic Studies with Nanomaterials for Enhanced Chemical Reactivity

The combination of organic molecules with inorganic nanomaterials often leads to synergistic effects, resulting in hybrid materials with enhanced properties that surpass those of the individual components. nih.gov The ammonium groups of this compound could serve as anchoring points for the attachment of the molecule to the surface of various nanomaterials, such as metal nanoparticles, metal oxides, or carbon-based nanomaterials like graphene oxide. nih.govacs.org

Future research should investigate the synergistic effects of combining this compound with nanomaterials to enhance chemical reactivity. For instance, the diamine, when supported on a catalytic nanoparticle, could act as a co-catalyst or a directing agent, influencing the selectivity and efficiency of chemical reactions. The aromatic ring system could also interact with the surface of nanomaterials through π-π stacking, leading to the formation of stable composite materials. mdpi.com

The resulting nanocomposites could be explored for a variety of applications. For example, composites with magnetic nanoparticles could be used for magnetically separable catalysts or in biomedical applications. researchgate.net Synergies with semiconductor nanoparticles could lead to new materials for photocatalysis or sensing applications. acs.org The combination of this compound with antimicrobial nanoparticles could also be investigated for the development of new antimicrobial agents with enhanced efficacy. acs.orgnih.gov The key is to understand the fundamental interactions at the organic-inorganic interface to rationally design and fabricate functional hybrid materials.

常见问题

Q. What are the key physicochemical properties of Toluene-2,4-diammonium sulphate, and how do they influence experimental design?

this compound (CAS 65321-67-7) has a molecular formula of C₆H₁₀N₂·H₂SO₄ and a molecular weight of 206.22 g/mol. Its structure includes a toluene backbone with amine groups at positions 2 and 4, complexed with sulphate. Key properties include solubility in polar solvents (e.g., water, ethanol), thermal stability up to 200°C, and hygroscopicity, which necessitates anhydrous storage for synthesis workflows. These properties dictate protocols for dissolution kinetics, reaction temperature limits, and moisture-free handling in synthetic chemistry .

Q. What validated methods exist for synthesizing this compound, and how are purity and yield optimized?

Synthesis typically involves sulfonation of Toluene-2,4-diamine (TDA) using concentrated sulfuric acid under controlled temperature (40–60°C). Yield optimization requires stoichiometric excess of H₂SO₄ (1.2–1.5 molar equivalents) and inert gas purging to prevent oxidation of amine groups. Purity is assessed via HPLC with UV detection (λ = 254 nm) or titration with standardized NaOH. Crystallization in ethanol-water mixtures (70:30 v/v) improves purity to >98% .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

The compound is classified as hazardous due to its precursor TDA, which is a Group 2B carcinogen (IARC). Safety measures include:

- Use of fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Avoidance of acidic conditions that may release TDA.

- Emergency protocols: Skin contact requires immediate washing with soap/water; inhalation necessitates fresh air and medical evaluation .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions, and what analytical methods identify intermediates?

Under persulphate (PS)-mediated oxidation, degradation proceeds via hydroxyl radical (·OH) attack, forming intermediates like 2,4-diamino-3-hydroxy-5-sulfonic acid toluene and 2,4-diaminobenzaldehyde , identified via HPLC-MS. Hydrolysis at neutral pH yields TDA, detected using GC-MS with derivatization (e.g., BSTFA). Kinetic studies show pseudo-first-order decay (k = 0.021 min⁻¹ at 0.74 mM PS) .

Q. What role does this compound play in polymer chemistry, and how is its reactivity modulated for crosslinking applications?

In polyurethane cationomers, it acts as a chain extender due to its diammonium groups, enhancing thermal stability (TGA shows decomposition >250°C). Reactivity is tuned by adjusting pH (optimal 6–8) and stoichiometry with diisocyanates (e.g., TDI). FTIR tracking of N-H and S=O stretches confirms covalent bonding .

Q. How do environmental matrices (e.g., soil, water) affect the ecotoxicological profile of this compound, and what models predict its bioaccumulation?

Aqueous half-life is <48 hours due to rapid hydrolysis, but soil adsorption (Koc = 120 L/kg) prolongs persistence. QSAR models indicate low bioaccumulation (log Kow = 0.89) and moderate toxicity to Daphnia magna (EC50 = 12 mg/L). Metabolites like TDA require monitoring via LC-MS/MS in environmental fate studies .

Q. What contradictions exist in genotoxicity data for this compound, and how are these resolved in risk assessment?

Discrepancies arise from Ames test variability: Negative results in Salmonella strains TA98/TA100 contrast with positive in vitro micronucleus assays. Resolution involves combinatorial testing with metabolic activation (S9 mix) and dose-response modeling. IARC classifies TDA (metabolite) as 2B, necessitating threshold-based exposure limits (0.25 ppm) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。